2(1H)-Quinolinone, 3-ethenyl-
Overview
Description
2(1H)-Quinolinone, 3-ethenyl- is a chemical compound that belongs to the quinolinone family. It is also known as 3-ethenylquinolin-2(1H)-one or vinylquinolinone. This compound has been studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 2(1H)-Quinolinone, 3-ethenyl- is not fully understood. However, it is believed to work by interacting with cellular components such as DNA and proteins, leading to changes in their structure and function. This compound has been shown to exhibit strong binding affinity for DNA, suggesting that it may interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 2(1H)-Quinolinone, 3-ethenyl- has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and transcription. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2(1H)-Quinolinone, 3-ethenyl- in lab experiments is its strong fluorescence properties. This makes it an ideal candidate for use in fluorescence-based assays, which are commonly used in scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using 2(1H)-Quinolinone, 3-ethenyl- is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 2(1H)-Quinolinone, 3-ethenyl-. One potential direction is the development of new fluorescent probes based on this compound. This could involve modifying the chemical structure of 2(1H)-Quinolinone, 3-ethenyl- to improve its fluorescence properties or to target specific cellular components. Another potential direction is the study of the anti-inflammatory properties of this compound, with the aim of developing new treatments for inflammatory diseases. Finally, the potential use of 2(1H)-Quinolinone, 3-ethenyl- as a photosensitizer in photodynamic therapy could be further explored, with the aim of developing more effective treatments for cancer.
Scientific Research Applications
2(1H)-Quinolinone, 3-ethenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of fluorescent probes. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence-based assays. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy cancer cells.
properties
IUPAC Name |
3-ethenyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h2-7H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWDVHRXEIKSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494343 | |
Record name | 3-Ethenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 3-ethenyl- | |
CAS RN |
50779-76-5 | |
Record name | 3-Ethenyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50779-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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